![molecular formula C17H12O4S B304621 7-hydroxy-4-methyl-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304621.png)
7-hydroxy-4-methyl-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one
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Overview
Description
7-hydroxy-4-methyl-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one, also known as compound 1, is a synthetic derivative of coumarin. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mechanism of Action
The exact mechanism of action of 7-hydroxy-4-methyl-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one 1 is not fully understood. However, it is believed to exert its biological activities through various pathways, including the inhibition of NF-κB signaling, the induction of apoptosis, and the modulation of oxidative stress.
Biochemical and Physiological Effects:
Compound 1 has been found to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and enzymes, such as TNF-α, IL-1β, and COX-2. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 7-hydroxy-4-methyl-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one 1 has been found to scavenge free radicals and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-hydroxy-4-methyl-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one 1 in lab experiments is its wide range of biological activities. It can be used to study the mechanisms of inflammation, cancer, and oxidative stress. Additionally, its synthetic nature allows for easy modification and optimization of its biological activities. However, one of the limitations of using 7-hydroxy-4-methyl-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one 1 is its potential toxicity and lack of selectivity towards specific targets.
Future Directions
There are many potential future directions for the study of 7-hydroxy-4-methyl-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one 1. One possible direction is the optimization of its biological activities through structural modification. Another possible direction is the development of novel drug delivery systems for 7-hydroxy-4-methyl-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one 1 to improve its bioavailability and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 7-hydroxy-4-methyl-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one 1 and its potential therapeutic applications.
Synthesis Methods
Compound 1 can be synthesized through a multi-step process involving several chemical reactions. The first step involves the synthesis of 7-hydroxycoumarin, which is then reacted with 2-thiopheneacetic acid to form 7-hydroxy-4-methyl-8-(2-thienyl)coumarin. This 7-hydroxy-4-methyl-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one is then reacted with acryloyl chloride to form 7-hydroxy-4-methyl-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one 1.
Scientific Research Applications
Compound 1 has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and enzymes. It has also been found to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 7-hydroxy-4-methyl-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one 1 has been found to possess anti-oxidant properties by scavenging free radicals.
properties
Product Name |
7-hydroxy-4-methyl-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one |
---|---|
Molecular Formula |
C17H12O4S |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
7-hydroxy-4-methyl-8-[(Z)-3-thiophen-2-ylprop-2-enoyl]chromen-2-one |
InChI |
InChI=1S/C17H12O4S/c1-10-9-15(20)21-17-12(10)5-7-14(19)16(17)13(18)6-4-11-3-2-8-22-11/h2-9,19H,1H3/b6-4- |
InChI Key |
NDWMEOJLAQPTTF-XQRVVYSFSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)/C=C\C3=CC=CS3)O |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C=CC3=CC=CS3)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C=CC3=CC=CS3)O |
Origin of Product |
United States |
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